molecular formula C4H2N2O4S B1331381 1,2,5-Thiadiazole-3,4-dicarboxylic acid CAS No. 3762-94-5

1,2,5-Thiadiazole-3,4-dicarboxylic acid

Cat. No. B1331381
CAS RN: 3762-94-5
M. Wt: 174.14 g/mol
InChI Key: CCKODBHYAPROLJ-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazole-3,4-dicarboxylic acid is a chemical compound that belongs to the thiadiazole family, characterized by the presence of a thiadiazole ring—a heterocyclic compound containing both sulfur and nitrogen atoms. The compound's structure includes two carboxylic acid groups attached to the thiadiazole ring, which can act as a ligand in coordination chemistry, binding to metal ions to form various coordination compounds .

Synthesis Analysis

The synthesis of thiadiazole derivatives, including 1,2,5-thiadiazole-3,4-dicarboxylic acid, often involves cyclization reactions and the use of electrophilic reagents. For example, 2-amino-1,3,4-thiadiazoles can be synthesized via condensation of thiosemicarbazide and aldehydes followed by iodine-mediated oxidative bond formation . Although not directly related to the 1,2,5-thiadiazole-3,4-dicarboxylic acid, these methods provide insight into the synthetic routes that could be adapted for its production. Additionally, the synthesis of carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety has been reported, which involves characterization techniques such as NMR spectroscopy, FTIR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of 1,2,5-thiadiazole-3,4-dicarboxylic acid derivatives has been explored through single-crystal structure analyses, revealing diverse coordination modes towards alkaline earth metal ions. These coordination compounds can exhibit mononuclear or two-dimensional coordination structures, with hydrogen bond interactions extending the crystal structure into three-dimensional frameworks . The structure of related thiadiazole derivatives has also been studied using density functional theory, which provides insights into the electronic structure, vibrational analysis, and non-linear optical properties .

Chemical Reactions Analysis

Thiadiazole derivatives participate in various chemical reactions, including hydrogen bonding interactions, which are crucial for the formation of liquid crystalline phases and the stabilization of coordination compounds. The length of substituents attached to the thiadiazole ring, such as alkoxy chains, can significantly influence the liquid crystalline behavior and the formation of different mesophases . The reactivity of thiadiazole compounds also includes their ability to form coordination compounds with metal ions, as demonstrated by the synthesis of alkaline earth coordination compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and substituents. For instance, the liquid crystalline properties of 1,3,4-thiadiazole compounds are affected by the length of the alkoxy chain, with longer chains favoring the formation of smectic phases . The electronic and spectroscopic properties of these compounds can be analyzed using various computational methods, providing information on hydrogen bonding strength, charge transfer, and solvent effects . The electrical conductivity of thiadiazole derivatives in different phases has also been reported, with values ranging from 10^(-3) to 10^(-4) S cm^(-1) for smectic mesophases .

Scientific Research Applications

Coordination Compounds Synthesis

1,2,5-Thiadiazole-3,4-dicarboxylic acid (H2tdzdc) ligand has been utilized in constructing coordination compounds with alkaline earth metals, leading to diverse coordination structures. The different crystal structures of these compounds reveal the varied coordination modes of H2tdzdc ligand with different metal ions, which depend on the ion's radius and electron shell number (Zhao et al., 2014).

Corrosion Inhibition

A derivative of 1,3,4-thiadiazole, namely 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT), has been synthesized and investigated as a corrosion inhibitor for mild steel in hydrochloric acid medium. Experimental and computational studies show high protection degrees and elucidate the adsorption mechanism, highlighting 1,3,4-thiadiazole derivatives' potential in corrosion protection applications (Attou et al., 2020).

Material Science and Electronics

The chemical and structural properties of various 1,2,5-thiadiazole derivatives have been explored for their potential applications in material science and electronics. These include studies on the electronic properties and applications in photoconductivity and as components in electronic devices (Mataka et al., 1993).

Crystal Structure Studies

1,2,5-Thiadiazole-3,4-dicarboxylic acid has been used to form unique two-dimensional ladder-type networks in co-crystals, demonstrating its significance in the study of crystal structures and intermolecular interactions. These studies contribute to theunderstanding of molecular architecture and the development of new materials with specific properties (Tomura & Yamashita, 2010).

Synthesis of Novel Compounds

Research has focused on developing new methods for synthesizing derivatives of 1,3,4-thiadiazole, including 1,3,4-thiadiazol-2-amine derivatives. These studies contribute to the field of organic chemistry, providing new routes for synthesizing compounds with potential biological and industrial applications (Kokovina et al., 2021).

Antimicrobial and Pharmacological Activities

1,3,4-thiadiazole based compounds, related to 1,2,5-thiadiazole derivatives, are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. These compounds have been studied extensively for their potential in medicinal chemistry and pharmacology (Matysiak, 2015).

properties

IUPAC Name

1,2,5-thiadiazole-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O4S/c7-3(8)1-2(4(9)10)6-11-5-1/h(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKODBHYAPROLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296835
Record name 1,2,5-Thiadiazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Thiadiazole-3,4-dicarboxylic acid

CAS RN

3762-94-5
Record name NSC111921
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,5-Thiadiazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
RN Macdonald, WH Sharkey - Journal of Polymer Science …, 1973 - Wiley Online Library
A series of polyamides was prepared by interfacial polymerization of diamines with 1,2,5‐thiadiazole‐3,4‐dicarbonyl chloride. Polyamides from secondary cycloaliphatic diamines and …
Number of citations: 9 onlinelibrary.wiley.com
ZX Zhao, BW Ma, BY Zhou, LF Wang, GJ Ren… - Journal of Chemical …, 2014 - Springer
2,5-thiadiazole-3,4-dicarboxylic acid (H 2 tdzdc) ligand has been used to construct three coordination compounds [Mg(tdzdc)(H 2 O) 4 ](1), [Ca(tdzdc)(H 2 O) 2 ] n (2) and [Sr(tdzdc)(H 2 …
Number of citations: 1 link.springer.com
M Tomura, Y Yamashita - Structural Chemistry, 2010 - Springer
The crystal structure of the 2:1 co-crystal of 1,2,5-thiadiazole-3,4-dicarboxylic acid and 4,4′-bipyridine, (C 4 H 2 N 2 O 4 S) 2 ·C 10 H 8 N 2 , has been determined by X-ray diffraction at …
Number of citations: 5 link.springer.com
M Carmack, LM Weinstock, D Shew… - Proceedings of the …, 1970 - journals.iupui.edu
2, 5-Thiadiazole was synthesized for the first time in our laboratory by the step-wise thermal decarboxylation of l, 2, 5-thiadiazole-3, 4-dicarboxylic acid. At 160-180 Centi-grade the first …
Number of citations: 2 journals.iupui.edu
YF Shealy, JD Clayton - The Journal of Organic Chemistry, 1963 - ACS Publications
Basic reagents cleave the pyrimidine ring of [1, 2, 5] thiadiazolo [3, 4-d] pyrimidin-7 (6/7)-one (VII) under mild conditions. The products of these reactions are derivatives of the recently …
Number of citations: 14 pubs.acs.org
J Marn, B Stanovnik, M Tišler - Croatica Chemica Acta, 1971 - hrcak.srce.hr
Ten years ago the first compound tbelonging to the 1, 2, 5-thiadiazolo-(3, 4--d) pyridazine ring system* was described. 1 1, 2, 5-Thiadiazole-3, 4-dicarboxylic acid bis-hyrdrazide was …
Number of citations: 6 hrcak.srce.hr
ZX Zhao, YW Li, SJ Liu, LF Wang, Z Chang, J Xu… - …, 2015 - pubs.rsc.org
Five new CoII/ZnII coordination polymers (CPs), namely [Co(tdzdc)(4,4′-bipy)(H2O)]n (1), {[Co(tdzdc)(bpp)(H2O)]·3H2O}n (2), {[Zn2(tdzdc)2(4,4′-bipy)(H2O)2]·3H2O}n (3), [Zn2(tdzdc)…
Number of citations: 9 pubs.rsc.org
LM Weinstock - 1958 - search.proquest.com
Indiana University Bloomington, Indiana June 1958 Page 1 SYNTHESIS AND PROPERTIES OF 1,2,5-THIADIAZOLE AND ITS DERIVATIVES f A Dissertation Presented by Leonard M. …
Number of citations: 5 search.proquest.com
LM Weinstock, PI Pollak - Advances in Heterocyclic Chemistry, 1968 - Elsevier
Publisher Summary This chapter presents the review of organic and physical chemistry of monocyclic 1, 2, 5-thiadiazoles up to the early part of 1967. Reference is made to the 2, 1, 3-…
Number of citations: 29 www.sciencedirect.com
JF Liebman, EH Mørkved - Structural Chemistry, 1995 - Springer
It is found thato-dicarboxylic acids derived from pyrrole and 1,2,5-thiadiazole do not form cyclic anhydrides as readily as phthalic acid. This is discussed in terms of ionic resonance …
Number of citations: 2 link.springer.com

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